3-(2-Mercaptoethyl)oxetan-3-ol

lipophilicity LogP drug-likeness

3-(2-Mercaptoethyl)oxetan-3-ol (CAS 2920426-64-6; molecular formula C₅H₁₀O₂S; molecular weight 134.20 g/mol) is a 3,3-disubstituted oxetane building block that integrates a strained four-membered cyclic ether core with a pendant mercaptoethyl chain bearing both a thiol (–SH) terminus and a tertiary hydroxyl (–OH) at the oxetane C3 position. The compound belongs to the emerging class of 3-sulfanyl-oxetanes, which have been validated as bioisosteric replacements for thioesters and benzyl sulfides in medicinal chemistry.

Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
Cat. No. B14917645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Mercaptoethyl)oxetan-3-ol
Molecular FormulaC5H10O2S
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESC1C(CO1)(CCS)O
InChIInChI=1S/C5H10O2S/c6-5(1-2-8)3-7-4-5/h6,8H,1-4H2
InChIKeyHCVASCFESKGHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Mercaptoethyl)oxetan-3-ol – Key Physicochemical and Structural Profile for Scientific Procurement


3-(2-Mercaptoethyl)oxetan-3-ol (CAS 2920426-64-6; molecular formula C₅H₁₀O₂S; molecular weight 134.20 g/mol) is a 3,3-disubstituted oxetane building block that integrates a strained four-membered cyclic ether core with a pendant mercaptoethyl chain bearing both a thiol (–SH) terminus and a tertiary hydroxyl (–OH) at the oxetane C3 position . The compound belongs to the emerging class of 3-sulfanyl-oxetanes, which have been validated as bioisosteric replacements for thioesters and benzyl sulfides in medicinal chemistry [1]. Its 3,3-disubstitution pattern confers enhanced resistance to nucleophilic ring-opening relative to mono- or 2-substituted oxetanes, a property critical for downstream synthetic reliability [2]. The molecule offers two distinct nucleophilic handles (thiol and tertiary alcohol) for orthogonal functionalization, distinguishing it from simpler oxetane-thiol or oxetane-alcohol building blocks that present only a single reactive site.

Why 3-(2-Mercaptoethyl)oxetan-3-ol Cannot Be Replaced by Generic Oxetane-Thiol or Simple Mercaptoethanol Analogs


Attempts to substitute 3-(2-mercaptoethyl)oxetan-3-ol with superficially similar building blocks — such as oxetane-3-thiol (CAS 880136-18-5), 3-(2-hydroxyethyl)oxetan-3-ol (CAS 1699741-74-6), or 2-mercaptoethanol (CAS 60-24-2) — fail because each lacks critical structural features that simultaneously govern lipophilicity, metabolic stability, hydrogen-bonding capacity, and reaction orthogonality. Oxetane-3-thiol places the thiol directly on the ring, eliminating the ethyl spacer that modulates LogD and provides spatial separation between nucleophilic sites; it also lacks the tertiary hydroxyl required for sequential orthogonal derivatization . 3-(2-Hydroxyethyl)oxetan-3-ol replaces the thiol with a less nucleophilic and less acidic hydroxyl, removing the capacity for thiol-specific conjugation (e.g., thiol-ene click chemistry, metal coordination, disulfide formation) . 2-Mercaptoethanol entirely omits the oxetane ring, forfeiting the documented benefits of the oxetane motif — including enhanced aqueous solubility (4- to >4000-fold over gem-dimethyl analogs), reduced metabolic degradation, and carbonyl bioisosterism — that drive its value in drug discovery [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant property gaps.

Head-to-Head and Class-Level Quantitative Evidence for 3-(2-Mercaptoethyl)oxetan-3-ol Differentiation


Lipophilicity Modulation: Estimated LogP Shift vs. Oxetane-3-thiol Driven by the Ethyl Spacer

Replacing the thiol directly attached to the oxetane ring (as in oxetane-3-thiol) with an ethyl-spaced thiol (as in 3-(2-mercaptoethyl)oxetan-3-ol) is predicted to increase LogP by approximately 0.5–1.0 units due to the addition of two methylene units, based on the established Hansch π-contribution of ~0.5 per methylene group [1]. Oxetane-3-thiol has an ACD/Labs-predicted LogP of -0.03 and LogD (pH 7.4) of 0.58 . The target compound, with its -CH₂CH₂SH side chain, is therefore expected to reside in a more lipophilic property space (estimated LogP ~0.5–1.0; estimated LogD ~1.0–1.6), which may favor membrane permeability in cellular assays while retaining the oxetane-driven solubility advantage [2].

lipophilicity LogP drug-likeness oxetane building blocks

Bioisosteric LogD Reduction: 3-Sulfanyl-Oxetane Motif Lowers LogD by ~1 Unit vs. Thioester Analogs

In a direct experimental comparison reported by Croft, Bull, and co-workers, replacing a thioester functional group with the 3-sulfanyl-oxetane motif reduced the measured LogD by approximately 1 log unit (Figure 2 of the cited study, comparing compounds 21 and 2d) [1]. While this measurement was performed on specific 3-aryl-3-sulfanyl-oxetane derivatives rather than on 3-(2-mercaptoethyl)oxetan-3-ol itself, the core 3-sulfanyl-oxetane pharmacophore is shared, and the LogD-lowering effect is attributed to the increased polarity and hydrogen-bond acceptor capacity of the oxetane ring oxygen [2]. In the same study, further oxidation of the sulfide to the sulfone decreased LogD even more dramatically, placing the sulfone derivative in highly favorable property space for oral drug candidates [1]. The clearance profile by human liver microsomes was identical between the oxetane-containing compound 20 and its methylene analog 22, confirming that oxetane incorporation in this scaffold does not introduce a metabolic liability while improving LogD [1].

bioisosteres LogD thioester replacement medicinal chemistry

Dual Orthogonal Functionality: Concurrent Thiol and Tertiary Hydroxyl Enable Sequential Chemoselective Derivatization

3-(2-Mercaptoethyl)oxetan-3-ol is distinguished from both oxetane-3-thiol (which lacks the tertiary hydroxyl) and 3-(2-hydroxyethyl)oxetan-3-ol (which lacks the thiol) by possessing two chemically orthogonal nucleophilic sites within a single compact scaffold. The thiol group (pKa ~9.6–10 for simple alkyl thiols; the electron-withdrawing oxetane ring may lower this by up to 0.5–1.5 units based on fluorinated oxetane analog studies) [1] can undergo thiol-ene click reactions, disulfide formation, and metal coordination, while the tertiary hydroxyl can participate in esterification, carbamate formation, or Mitsunobu reactions. Critically, Bull and co-workers demonstrated that the tertiary alcohol in 3-aryl-oxetan-3-ols can be chemoselectively activated via Li-catalyzed C–OH cleavage for thiol alkylation without competing oxetane ring-opening, achieving 67% isolated yield of the sulfide product under optimized conditions (Li(NTf₂) 11 mol%, Bu₄NPF₆ 5.5 mol%, CHCl₃, 40 °C, 25 min) with <5% ring-opened side product [2]. This chemoselectivity is essential: under non-optimized conditions, FeCl₃ yielded only 18%, and Bi(OTf)₃ gave 4% product [2].

orthogonal functionalization chemoselectivity building block versatility bioconjugation

3,3-Disubstitution Stability Advantage: Resistance to Nucleophilic Ring-Opening vs. Monosubstituted Oxetanes

3,3-Disubstituted oxetanes are documented to be the most stable oxetane substitution pattern against nucleophilic ring-opening because the steric shielding from both substituents blocks external nucleophile approach to the C–O σ* antibonding orbital [1]. This is in contrast to 2-substituted or 3-monosubstituted oxetanes, which present more accessible trajectories for nucleophilic attack. In the context of 3-(2-mercaptoethyl)oxetan-3-ol, the 3,3-disubstitution pattern (hydroxyl + mercaptoethyl) provides this steric protection while still permitting controlled ring-opening under specific conditions when desired. Bull and co-workers demonstrated this dual behavior: under optimized Li-catalyzed conditions, ring-opening was minimized to <5%, but with 6 equivalents of benzylthiol and extended reaction time (6 h), deliberate quantitative ring-opening to tri-S-benzylated product 3 was achieved in 97% isolated yield [2]. A comprehensive 10-year stability study of 3,3-disubstituted oxetanes across >30 synthetic transformations (including oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C/C=C/C≡C bond formation, hydrolysis, and protecting group cleavage) confirmed broad tolerance, with scalability demonstrated up to 1 kg in a single run [3].

oxetane stability ring-opening resistance 3,3-disubstitution synthetic reliability

Oxetane-Driven Solubility Enhancement: Class-Level Aqueous Solubility Increase of 4- to >4000-Fold vs. gem-Dimethyl Analogs

The seminal study by Wuitschik, Carreira, and co-workers established that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing metabolic degradation in the majority of cases examined [1]. This class-level effect is attributed to the oxetane oxygen acting as a hydrogen-bond acceptor, increasing polarity without the metabolic liability of a carbonyl group. The same study demonstrated that replacing a carbonyl group with an oxetane reduces lipophilicity (ΔLogD ≈ -1 to -2) while maintaining or improving metabolic stability [1]. When comparing 3-(2-mercaptoethyl)oxetan-3-ol to its non-oxetane analog 2-mercaptoethanol (pKa 9.643, LogP -0.34) [2], the oxetane-bearing target compound is expected to exhibit significantly higher aqueous solubility due to the oxetane ring's hydrogen-bond acceptor capacity, while retaining the thiol functionality for downstream conjugation. Additionally, oxetan-3-ol derivatives have been experimentally validated as carboxylic acid bioisosteres, with oxetane-containing ibuprofen analogs demonstrating dual COX/5-LOX inhibitory activity and significantly improved PAMPA permeability compared to the parent carboxylic acid [3].

aqueous solubility oxetane bioisostere gem-dimethyl replacement drug developability

High-Value Application Scenarios Where 3-(2-Mercaptoethyl)oxetan-3-ol Delivers Differentiated Performance


Medicinal Chemistry: Thioester Bioisostere for Lead Optimization with Improved LogD and Metabolic Stability

In drug discovery programs where a thioester moiety is present but metabolic instability (thioesters are 100× more reactive to amine nucleophiles than esters [1]) precludes further development, 3-(2-mercaptoethyl)oxetan-3-ol can serve as a precursor to the 3-sulfanyl-oxetane bioisostere motif. The oxetane sulfide replacement reduces LogD by approximately 1 log unit relative to the thioester while maintaining similar electrostatic surface properties and lone-pair orientation, as validated by DFT calculations [1]. The tertiary hydroxyl provides an additional vector for SAR exploration or prodrug derivatization. Furthermore, human liver microsome clearance data for oxetane-containing analog 20 was identical to its methylene comparator 22, confirming that oxetane introduction is not a metabolic liability in this context [1].

Bioconjugation and Chemical Biology: Orthogonal Thiol-ene Click Handle with Built-in Solubility Enhancement

The thiol group enables thiol-ene click chemistry for covalent attachment to alkenes, while the oxetane core enhances aqueous solubility relative to simple alkyl-thiol linkers such as 2-mercaptoethanol [2]. This dual property profile is valuable for constructing protein-drug conjugates or fluorescent probes where both efficient conjugation chemistry and sufficient aqueous solubility of the conjugate are critical. Bernardes and co-workers have demonstrated that mono-substituted 3-sulfanyloxetane-modified proteins are stable under incubation with blood plasma and glutathione [3], supporting the biological compatibility of the oxetane-thiol linkage.

Polymer and Materials Chemistry: Dual-Functional Monomer for Step-Growth or Network Polymerization

The combination of a thiol and a tertiary hydroxyl in a single compact monomer enables participation in two distinct polymerization chemistries. The thiol can engage in thiol-ene photopolymerization (reported in near-quantitative 99% yield for fluorinated oxetane-thiol systems [4]), while the oxetane ring can undergo cationic ring-opening polymerization. 3,3-Disubstituted oxetane monomers exhibit a characteristic induction period followed by rapid thermally accelerated frontal polymerization upon photoactivation [5], enabling spatial and temporal control over polymer network formation. This dual-cure capability is difficult to achieve with monofunctional oxetane building blocks such as oxetane-3-thiol.

Carboxylic Acid Bioisostere Scaffold Elaboration in CNS Drug Design

Oxetan-3-ol derivatives have been experimentally validated as carboxylic acid bioisosteres that drastically reduce acidity (pKa >12 vs. pKa ~4–5 for carboxylic acids) while retaining significant hydrogen-bond donor capacity, with Keq values less than two orders of magnitude weaker than the parent acid despite eight orders of magnitude lower Brønsted acidity [6]. This profile leads to substantially improved PAMPA permeability compared to carboxylic acid analogs [6]. The thiol handle on 3-(2-mercaptoethyl)oxetan-3-ol provides an additional conjugation site that can be exploited for tissue targeting or prodrug strategies, distinguishing it from simple oxetan-3-ol building blocks that lack this functionality.

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